Fenbufen
Overview
Description
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) primarily used to treat inflammation in osteoarthritis, ankylosing spondylitis, and tendinitis . It can also be used to relieve backaches, sprains, and fractures .
Synthesis Analysis
Fenbufen and its amide analogs have been synthesized in various studies . The amide analogs with 1, 3, 4, and 8 carbon chains were prepared in 70–80% yield . Fenbufen could be modified with a butyl group through an amide formation reaction .Molecular Structure Analysis
Fenbufen is a member of biphenyls and a 4-oxo monocarboxylic acid . It has a molecular formula of C16H14O3 . Fenbufen amide analogs include methyl fenbufen, propyl fenbufen, butyl fenbufen, and octyl fenbufen .Chemical Reactions Analysis
Fenbufen and its derivatives have been studied for their chemical reactions . The previous study indicated that fenbufen could be modified with a butyl group through an amide formation reaction .Physical And Chemical Properties Analysis
Fenbufen has a molecular weight of 254.28 g/mol . It is a member of biphenyls and a 4-oxo monocarboxylic acid .Scientific Research Applications
Non-Steroidal Anti-Inflammatory Drug (NSAID)
Fenbufen is a member of non-steroidal anti-inflammatory drugs (NSAIDs) and is primarily used to treat inflammation in various conditions . It works by reducing the production of prostaglandins, substances that the body produces in response to injury and certain diseases. These substances cause pain, swelling, and inflammation.
Treatment of Osteoarthritis
Fenbufen is widely used in the treatment of osteoarthritis . Osteoarthritis is a type of arthritis that occurs when flexible tissue at the ends of bones wears down. Fenbufen helps in reducing the pain and swelling associated with osteoarthritis.
Treatment of Ankylosing Spondylitis
Ankylosing spondylitis is a type of arthritis that affects the spine. Fenbufen has been found effective in treating this condition by reducing stiffness and improving function .
Treatment of Tendinitis
Tendinitis is inflammation or irritation of a tendon, the thick fibrous cords that attach muscle to bone. Fenbufen is used to relieve the pain and inflammation caused by tendinitis .
Relief of Backaches, Sprains, and Fractures
Fenbufen can also be used to relieve backaches, sprains, and fractures . It helps in reducing pain and inflammation in these conditions, thereby aiding in recovery.
Anti-Tumor Effects
Fenbufen has been found to display significant anti-tumor effects . A study indicated that Fenbufen, when modified with a butyl group through an amide formation reaction, showed significant anti-tumor effects .
Synthesis of Fenbufen Amide Analogs
Fenbufen has been used in the synthesis of Fenbufen amide analogs . These analogs have been found to have cytotoxic effects, with the effects increasing as the length of the alkyl amide side chain increased .
Surface-Imprinted Silica Technique
Fenbufen has been used as an imprinting template on the polyelectrolyte grafted silica bed . This technique allows for the specific and selective uptake of Fenbufen in the presence of various interferents, in different kinds of matrices .
Mechanism of Action
Target of Action
Fenbufen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation .
Mode of Action
Fenbufen acts by preventing cyclooxygenase from producing prostaglandins, which can cause inflammation . By inhibiting these enzymes, fenbufen reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by fenbufen is the prostaglandin synthesis pathway . Prostaglandins are produced from arachidonic acid through the action of the cyclooxygenase enzymes. By inhibiting these enzymes, fenbufen disrupts this pathway, leading to a decrease in the production of prostaglandins .
Pharmacokinetics
Fenbufen is readily absorbed after oral administration and is extensively metabolised to active metabolites . The half-life of plasma disappearance was reported to be around 10 hours for fenbufen . This suggests that fenbufen has a relatively long duration of action, allowing for less frequent dosing .
Result of Action
The primary molecular effect of fenbufen’s action is the reduction in prostaglandin production, leading to decreased inflammation . On a cellular level, this results in a reduction of the inflammatory response, which can alleviate symptoms such as pain, swelling, and fever .
Action Environment
The action of fenbufen can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of fenbufen, potentially impacting its efficacy . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and elimination of fenbufen, thereby affecting its action and potential side effects .
Safety and Hazards
Future Directions
The previous discoveries of butyl fenbufen amide analogs with antitumor effects were further examined . The amide analogs with 1, 3, 4, and 8 carbons chains were prepared in 70–80% yield . Fenbufen had no cytotoxic effects at concentrations ranging from 10 to 100 μM . As the length of the alkyl amide side chain increased, the cytotoxic effects increased . This suggests potential future directions for the development of fenbufen and its analogs .
properties
IUPAC Name |
4-oxo-4-(4-phenylphenyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAKPRAICRBAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023043 | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fenbufen | |
CAS RN |
36330-85-5 | |
Record name | Fenbufen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36330-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenbufen [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | fenbufen | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757812 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenbufen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenbufen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENBUFEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9815R1WR9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
Record name | Fenbufen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08981 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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